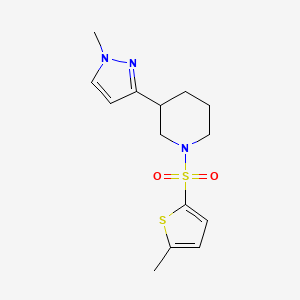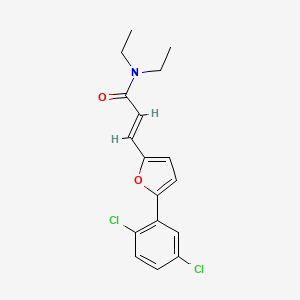
3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound. It is of interest in various scientific disciplines due to its unique structure and potential applications. The compound features a triazole ring linked to a piperidine ring, which is further connected to a benzamide group, making it a multifaceted molecule with diverse functionalities.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves a multi-step synthetic route. One common approach is as follows:
Synthesis of the Triazole Ring:
Formation of Piperidine Ring: : The next step involves cyclization to form the piperidine ring, often using a nucleophilic substitution reaction.
Amidation Reaction: : The final step is the formation of the benzamide group through an amidation reaction between the piperidine derivative and 3,5-dimethylbenzoyl chloride.
Industrial Production Methods
Industrial production methods focus on optimizing the yield and purity while minimizing costs and environmental impact. Continuous flow synthesis and the use of greener solvents and reagents are among the strategies employed in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methyl groups, forming the corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert certain functional groups, like nitro groups, into amines.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Catalysts for Substitution Reactions: : Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃)
Major Products
Oxidation Products: : 3,5-Dimethylbenzoic acid, ketone derivatives
Reduction Products: : Amine derivatives
Substitution Products: : Various substituted aromatic compounds
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis due to its reactive functional groups.
Biology
It serves as a ligand in the study of receptor-ligand interactions.
Medicine
Research is ongoing into its potential use as a pharmaceutical agent due to its structural similarity to known bioactive molecules.
Industry
The compound finds applications in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
作用機序
The exact mechanism by which 3,5-dimethyl-N-(1-(1-(o-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide exerts its effects is still under investigation. It is believed to interact with specific molecular targets, potentially modulating pathways involved in cellular signaling and metabolic processes.
類似化合物との比較
Similar Compounds
1H-1,2,3-Triazole Derivatives
Benzamide Derivatives
Piperidine Derivatives
Uniqueness
This compound stands out due to its unique combination of a triazole ring with a piperidine-linked benzamide group, providing a distinctive chemical scaffold that can interact with multiple biological targets and participate in a wide range of chemical reactions. Its structural diversity makes it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
3,5-dimethyl-N-[1-[1-(2-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-16-12-17(2)14-19(13-16)23(30)25-20-8-10-28(11-9-20)24(31)21-15-29(27-26-21)22-7-5-4-6-18(22)3/h4-7,12-15,20H,8-11H2,1-3H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBRCBRHLJPHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-acetylphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2470318.png)

![2-[3-(4-ethoxyphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2470321.png)


![ethyl 3-(methylcarbamoyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2470324.png)
![(2E)-2-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]-3-[(4-phenoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2470325.png)


![2-fluoro-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2470332.png)


![2-(4-ethoxyphenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2470338.png)

